
Amcenestrant: A Meta-Analysis of Antitumor
Activity in ER+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amcenestrant

Cat. No.: B610687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Amcenestrant, an investigational oral selective estrogen receptor degrader (SERD), has been

evaluated for its antitumor activity in estrogen receptor-positive (ER+), human epidermal

growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a comprehensive

meta-analysis of published data on amcenestrant, comparing its efficacy and safety with

established alternative therapies. The information is intended to support research, clinical trial

design, and drug development efforts in the field of oncology.

Executive Summary
Amcenestrant is an oral SERD designed to antagonize and degrade the estrogen receptor, a

key driver in the majority of breast cancers.[1] Preclinical studies demonstrated its potent dual

activity, inhibiting the ER signaling pathway and showing significant tumor regression in in-vivo

models.[2] However, the clinical development program for amcenestrant was discontinued in

2022. The pivotal Phase II AMEERA-3 and Phase III AMEERA-5 trials did not meet their

primary endpoints of improving progression-free survival (PFS) compared to standard-of-care

endocrine therapies.[3][4] Despite this, analyses of trial data, particularly in patient subgroups

with specific genetic mutations (ESR1), may still offer valuable insights for the development of

future ER-targeted therapies.
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The following tables summarize the key efficacy data from the AMEERA clinical trial program

for amcenestrant and compare it with pivotal trial data for other oral SERDs, aromatase

inhibitors (AIs), and CDK4/6 inhibitors that are current standards of care in ER+/HER2- breast

cancer.

Table 1: Amcenestrant Clinical Trial Efficacy Data
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Trial
Treatme
nt Arm

Compar
ator

N

Median
PFS
(months
)

ORR
(%)

CBR (%)
Key
Finding
s

AMEERA

-3

(2nd/3rd

line)

Amcenes

trant (400

mg QD)

Physician

's Choice

(Fulvestr

ant, AI, or

Tamoxife

n)

143 3.6 - -

Did not

meet

primary

endpoint

of

improved

PFS.[3]

[5]

Physician

's Choice
- 147 3.7 - -

AMEERA

-3

(ESR1-

mutant

subgroup

)

Amcenes

trant

Physician

's Choice
65 3.7 - -

Numerica

l

improve

ment in

PFS

observed

in

patients

with

baseline

ESR1

mutation.

[5]

Physician

's Choice
- 55 2.0 - -
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AMEERA

-5 (1st

line)

Amcenes

trant (200

mg QD)

+

Palbocicli

b

Letrozole

+

Palbocicli

b

534

Not Met

(Study

Stopped)

- -

Study

stopped

for futility

at interim

analysis.

[4]

Letrozole

+

Palbocicli

b

- 534 - - -

AMEERA

-1

(Heavily

pre-

treated)

Amcenes

trant (400

mg QD)

Single

Arm
46 - 10.9 28.3

Showed

prelimina

ry

antitumor

activity.

[6]

PFS: Progression-Free Survival, ORR: Objective Response Rate, CBR: Clinical Benefit Rate,

QD: Once Daily

Table 2: Comparative Efficacy of Alternative Oral SERDs
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Elacestrant EMERALD Elacestrant
Fulvestrant

or AI
239 2.8

First oral

SERD to

show a

PFS

benefit

over

standard of

care in a

Phase 3

trial,

particularly

in ESR1-

mutant

tumors.

Fulvestrant

or AI
- 238 1.9

Camizestra

nt
SERENA-2

Camizestra

nt (75 mg)
Fulvestrant 74 7.2

Statistically

significant

and

clinically

meaningful

improveme

nt in PFS

vs

fulvestrant.

Camizestra

nt (150 mg)
Fulvestrant 73 7.7

Fulvestrant - 73 3.7

Giredestra

nt

acelERA Giredestra

nt

Physician's

Choice

151 5.6 Did not

show

statistically
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significant

superiority

to

physician's

choice of

endocrine

therapy.

Physician's

Choice
- 152 5.4

Table 3: Pivotal Trial Efficacy of Standard Endocrine
Therapies and CDK4/6 Inhibitors

Drug Class Drug Trial
Treatment
Setting

Comparator
Median PFS
(months)

Injectable

SERD
Fulvestrant FALCON 1st Line Anastrozole 16.6 vs 13.8

Aromatase

Inhibitor
Letrozole PO25 1st Line Tamoxifen 9.4 vs 6.0

Anastrozole TARGET 1st Line Tamoxifen
11.1 vs 5.6

(TTP)

Exemestane EORTC 1st Line Tamoxifen 9.95 vs 5.72

CDK4/6

Inhibitor

Palbociclib +

Letrozole
PALOMA-2 1st Line

Letrozole +

Placebo
24.8 vs 14.5

Ribociclib +

Letrozole

MONALEES

A-2
1st Line

Letrozole +

Placebo
25.3 vs 16.0

Abemaciclib

+ AI
MONARCH 3 1st Line AI + Placebo 28.2 vs 14.8

TTP: Time to Progression

Mechanism of Action: ER Signaling and Degradation
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Amcenestrant, like other SERDs, functions by binding to the estrogen receptor and inducing a

conformational change that marks the receptor for proteasomal degradation. This dual action of

antagonism and degradation aims to completely shut down ER-mediated signaling pathways

that drive tumor growth.
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Amcenestrant's Mechanism of Action

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are representative protocols for key experiments used in the preclinical and clinical evaluation

of amcenestrant and similar agents.

Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on cell proliferation and viability.

Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-

10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat cells with varying concentrations of amcenestrant or control

compounds for 24, 48, or 72 hours.

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot for ERα Degradation
This technique is used to quantify the degradation of the estrogen receptor protein following

treatment.

Cell Lysis: Treat breast cancer cells with amcenestrant for various time points. Lyse the

cells in RIPA buffer containing protease inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and

separate the proteins by size via electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight

at 4°C, followed by incubation with a secondary antibody conjugated to horseradish

peroxidase for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to

normalize the ERα signal.
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Xenograft Mouse Model of Breast Cancer
This in vivo model evaluates the antitumor activity of a compound in a living organism.

Cell Implantation: Subcutaneously inject ER+ breast cancer cells (e.g., 1-5 x 10^6 MCF-7

cells) mixed with Matrigel into the flank of female immunodeficient mice (e.g., nude or NSG

mice).

Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously to

support the growth of ER-dependent tumors.

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach

a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Drug Administration: Administer amcenestrant or vehicle control orally, daily, for a specified

period.

Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., histology, biomarker analysis).

Clinical Trial Workflow
The AMEERA clinical trial program followed a standard workflow for evaluating a new cancer

therapeutic.
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Amcenestrant Clinical Development Workflow

Logical Framework for Patient Stratification in
AMEERA-3
The AMEERA-3 trial stratified patients based on key prognostic factors to ensure a balanced

comparison between the treatment arms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant
(SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast
cancer (AMEERA-2) | springermedizin.de [springermedizin.de]

2. Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant
(SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast
cancer (AMEERA-2) - PMC [pmc.ncbi.nlm.nih.gov]

3. ascopubs.org [ascopubs.org]

4. ascopubs.org [ascopubs.org]

5. ascopubs.org [ascopubs.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b610687?utm_src=pdf-body-img
https://www.benchchem.com/product/b610687?utm_src=pdf-custom-synthesis
https://www.springermedizin.de/phase-1-study-of-oral-selective-estrogen-receptor-degrader-serd-/25172286
https://www.springermedizin.de/phase-1-study-of-oral-selective-estrogen-receptor-degrader-serd-/25172286
https://www.springermedizin.de/phase-1-study-of-oral-selective-estrogen-receptor-degrader-serd-/25172286
https://pmc.ncbi.nlm.nih.gov/articles/PMC10119216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10119216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10119216/
https://ascopubs.org/doi/abs/10.1200/JCO.22.02746
https://ascopubs.org/doi/abs/10.1200/JCO.23.02036
https://ascopubs.org/doi/abs/10.1200/JCO.22.02746?role=tab
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women
with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Amcenestrant: A Meta-Analysis of Antitumor Activity in
ER+/HER2- Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610687#meta-analysis-of-published-data-on-
amcenestrant-s-antitumor-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9284491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9284491/
https://www.benchchem.com/product/b610687#meta-analysis-of-published-data-on-amcenestrant-s-antitumor-activity
https://www.benchchem.com/product/b610687#meta-analysis-of-published-data-on-amcenestrant-s-antitumor-activity
https://www.benchchem.com/product/b610687#meta-analysis-of-published-data-on-amcenestrant-s-antitumor-activity
https://www.benchchem.com/product/b610687#meta-analysis-of-published-data-on-amcenestrant-s-antitumor-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610687?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

